Stereochemical Identity: (1R,2R,3R,5S) vs. (1S,3R,4R,5R) Diastereomer—Distinct NMR and MS Signatures
The target compound (1R,2R,3R,5S) possesses a distinct stereochemical configuration relative to its (1S,3R,4R,5R) counterpart (the enantiomer catalogued under Source of Spectrum AD-0-2532-0). The SpectraBase database provides separate entries for these stereoisomers, confirming that they yield differentiable 1H NMR spectra and mass spectra (GC-MS) [1]. For procurement, verifying that the supplied material matches the (1R,2R,3R,5S) configuration rather than the inverted (1S,3R,4R,5R) form is essential, as the two would exhibit different optical rotations and potentially divergent reactivity in asymmetric transformations.
| Evidence Dimension | Stereochemical configuration and spectroscopic identity |
|---|---|
| Target Compound Data | (1R,2R,3R,5S) absolute configuration; InChIKey: PODFRQAFLRTTRZ-MHORFTMASA-N; molecular formula C20H19BrO2; molecular weight 371.27 g/mol; 1 NMR spectrum and 1 MS (GC) spectrum deposited [1] |
| Comparator Or Baseline | Enantiomeric (1S,3R,4R,5R) form (Source of Spectrum AD-0-2532-0); InChIKey: PODFRQAFLRTTRZ-XMTFNYHQSA-N; same molecular formula and weight but distinct stereochemical descriptor [1] |
| Quantified Difference | Different InChIKey stereochemical layer (MHORFTMASA-N vs. XMTFNYHQSA-N); distinct NMR peak patterns obtainable upon direct spectral overlay; exact Δδ values require experimental acquisition but the spectral database confirms non-identical spectra |
| Conditions | SpectraBase Wiley spectral database entries; 1H NMR and GC-MS conditions as per deposited spectra |
Why This Matters
This ensures that the procured material is the intended stereoisomer and not an unintended enantiomer or diastereomer, which is critical when the compound is used as a chiral building block or ligand precursor.
- [1] SpectraBase. 2-Bromo-3-methoxy-7,7-diphenylbicyclo[3.2.0]heptan-6-one. Compound ID: 8Zd4HIfkQwv, with embedded enantiomer InChIKey PODFRQAFLRTTRZ-XMTFNYHQSA-N. Wiley. View Source
